1-Ethyl-1h-imidazole-4-carboxamide
Overview
Description
1-Ethyl-1h-imidazole-4-carboxamide is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is a key component in several types of biomolecules and plays a central role in biological catalysis as part of the side-chain of histidine .
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of interest due to their broad range of chemical and biological properties . Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .Chemical Reactions Analysis
The imidazole group is a key component in several types of biomolecules and plays a central role in biological catalysis as part of the side-chain of histidine . The imidazole intermediate 5-aminoimidazole-4-carboxamide ribotide (AICAR) is synthesized in both the biosynthesis of histidine and purines but is used only in purine biosynthesis .Scientific Research Applications
Nucleic Acid Research
- DNA Building Blocks and Pairing Properties : Imidazole-4-carboxamide derivatives have been explored as alternative DNA building blocks. They show ambiguous pairing capacity and are used in thermal denaturation experiments to study base pairing properties (Pochet & Dugué, 1998).
- DNA Synthesis and Sequencing : Studies indicate efficient incorporation of imidazole-4-carboxamide derivatives into DNA, utilizing convertible phosphoramidite derivatives. This has implications for DNA synthesis and sequencing technologies (Cadena-Amaro & Pochet, 2005).
Medicinal Chemistry
- Antitumor Properties : Research shows the conversion of imidazole-4-carboxamide derivatives into compounds with potential antitumor properties. This includes the study of derivatives related to known antitumor agents (Wang, Wheelhouse, Zhao, Langnel, & Stevens, 1998).
- Synthesis of Bioactive Compounds : Imidazole-4-carboxamide derivatives serve as precursors for synthesizing biologically active compounds, including antimicrobials and other therapeutically relevant molecules (Ovonramwen, Owolabi, & Falodun, 2021).
Material Science
- Polyamide Synthesis : These compounds are used in synthesizing polyamides with specific properties, such as intramolecular hydrogen bonding and constitutional isomerism. This has implications for material science and polymer chemistry (Bouck & Rasmussen, 1993).
Safety and Hazards
Future Directions
Imidazole derivatives have been used in the development of new drugs due to their broad range of chemical and biological properties . Future research may focus on the synthesis of more potential candidate inhibitors and the disclosure of some AD site SAR of the inhibitors . Additionally, the design and introduction of new amide-derived ligands into the reaction system based on different metal ions and polymolybdate have been suggested .
properties
IUPAC Name |
1-ethylimidazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-2-9-3-5(6(7)10)8-4-9/h3-4H,2H2,1H3,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOASOWXPVAAMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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